molecular formula C6H4BrClO4S2 B1422959 Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1306606-67-6

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B1422959
CAS No.: 1306606-67-6
M. Wt: 319.6 g/mol
InChI Key: IRAYQSPTRMDCHJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate (C₆H₄BrClO₄S₂; molecular weight: 318.53 g/mol) is a substituted thiophene derivative featuring a bromine atom at position 4, a chlorosulfonyl group at position 5, and a methyl ester at position 2 of the thiophene ring . Its structural uniqueness arises from the combination of electron-withdrawing groups (Br, ClO₂S) and the ester moiety, which confer reactivity suitable for cross-coupling reactions and further functionalization. The compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic scaffolds .

Properties

IUPAC Name

methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAYQSPTRMDCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivative

  • Starting Material: Thiophene or a thiophene-2-carboxylate derivative.
  • Reagents: Bromine or a bromine source (e.g., N-bromosuccinimide) in the presence of a catalyst or under controlled conditions.
  • Conditions: Typically performed at low to moderate temperatures to avoid polybromination.
  • Outcome: Introduction of a bromine atom selectively at the 4-position of the thiophene ring.

Chlorosulfonation

  • Reagents: Chlorosulfonic acid (ClSO3H) is used to introduce the chlorosulfonyl group.
  • Mechanism: Electrophilic aromatic substitution on the brominated thiophene ring, targeting the 5-position.
  • Conditions: Controlled temperature (often below 50°C) to prevent decomposition or overreaction.
  • Result: Formation of 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid intermediate.

Esterification to Methyl Ester

  • Reagents: Methanol, often with an acid catalyst such as sulfuric acid or a dehydrating agent.
  • Conditions: Reflux or room temperature depending on catalyst and solvent.
  • Purpose: Conversion of the carboxylic acid group to the methyl ester, yielding methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate.
  • Purification: Crystallization or chromatographic techniques to isolate the pure product.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Bromination Bromine source, catalyst, low temp (0-30°C) 4-Bromo-thiophene-2-carboxylate
2 Chlorosulfonation Chlorosulfonic acid, controlled temp (<50°C) 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid
3 Esterification Methanol, acid catalyst, reflux or RT This compound

Research Findings and Optimization Notes

  • Catalyst Use: Bromination often benefits from catalysts or radical initiators to enhance regioselectivity.
  • Temperature Control: Maintaining low temperatures during bromination and chlorosulfonation minimizes side reactions such as overbromination or sulfonylation at undesired positions.
  • Solvent Choice: Non-polar solvents like dichloromethane or chloroform are commonly used to dissolve intermediates and control reaction rates.
  • Purification: Post-reaction workup typically involves filtration, washing with sodium bicarbonate or water to neutralize acids, drying over anhydrous sodium sulfate, and crystallization at low temperatures to obtain pure product.
  • Yield Considerations: Multi-step synthesis requires careful monitoring by thin-layer chromatography (TLC) or HPLC to optimize yields and purity.

Analytical Characterization (Supporting Preparation)

  • NMR Spectroscopy: Confirms substitution pattern on the thiophene ring.
  • Mass Spectrometry: Verifies molecular weight (319.6 g/mol) and molecular formula (C6H4BrClO4S2).
  • Infrared Spectroscopy: Detects characteristic sulfonyl chloride (S=O) and ester (C=O) functional groups.
  • Chromatography: TLC and column chromatography used for reaction monitoring and purification.

Comparative Data Table of Key Parameters

Parameter Typical Value/Condition Notes
Bromination Temperature 0–30°C Prevents overbromination
Chlorosulfonation Temp. 10–50°C Controlled to avoid decomposition
Solvent Dichloromethane, Chloroform Good solubility, inertness
Esterification Catalyst Sulfuric acid or acid resin Promotes methyl ester formation
Reaction Time (each step) 1–4 hours Monitored by TLC
Purification Crystallization at -10°C, filtration Achieves high purity
Yield (overall) Variable, typically 60–80% Dependent on optimization

Chemical Reactions Analysis

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

  • Bromination : Thiophene is brominated using bromine or a bromine source.
  • Chlorosulfonation : The brominated thiophene is treated with chlorosulfonic acid.
  • Esterification : The resulting compound is esterified with methanol to yield the final product.

These steps are optimized for high yield and purity in industrial applications .

Organic Synthesis

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine and chlorosulfonyl groups can be replaced with other functional groups.
  • Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with other aromatic compounds .

Medicinal Chemistry

Research has explored the potential of this compound as a building block for drug development:

  • Antitumor Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range for derivatives against colon cancer and non-small cell lung cancer .
CompoundCell LineIC50 (nM)
CFI-400945HCT1165.0
Compound 82aKMS-12 BM1400
Compound 109NSCLC5.3
  • Antimicrobial Activity : The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Material Science

The structural characteristics of this compound make it advantageous for developing advanced materials:

  • Organic Semiconductors : Its properties allow it to be utilized in creating organic semiconductors, which are essential for electronic devices.
  • Light-emitting Diodes : The compound's unique electronic properties can be harnessed for applications in light-emitting diodes .

Case Study 1: Antitumor Efficacy

A derivative of this compound was tested on mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, demonstrating effective antitumor activity.

Case Study 2: Antimicrobial Testing

In vitro tests against various bacterial strains revealed that the compound had minimal inhibitory concentrations comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and chlorosulfonyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

The compound is compared below with structurally analogous thiophene-2-carboxylate derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications Source
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate C₆H₄BrClO₄S₂ Br (4), ClSO₂ (5), COOMe (2) 318.53 Suzuki coupling, sulfonamide synthesis
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate C₇H₇ClO₄S₂ Me (4), ClSO₂ (5), COOMe (2) 254.71 Intermediate for antitumor agents
Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate (positional isomer) C₆H₄BrClO₄S₂ Br (5), ClSO₂ (4), COOMe (2) 318.53 Unreported; likely similar to target compound
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate C₇H₇ClO₃S₂ Cl (4), OH (3), SMe (5), COOMe (2) 238.70 Antioxidant and antimicrobial activity

Key Observations :

  • Substituent Position : The target compound’s bromine and chlorosulfonyl groups at positions 4 and 5 distinguish it from its positional isomer (), which may exhibit altered reactivity in nucleophilic substitution or cross-coupling reactions.
  • Electron-Withdrawing vs.
  • Functional Group Diversity : The hydroxy and methylsulfanyl substituents in enable hydrogen bonding and sulfur-based interactions, broadening biological applicability compared to the target compound’s sulfonyl chloride moiety.
Commercial Availability and Cost
  • The target compound is listed as a building block by CymitQuimica (), though pricing data are unavailable. In contrast, its positional isomer (methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate) is priced at $288/250 mg (), reflecting demand for specialized intermediates.
  • Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate () is marketed as a research chemical, emphasizing its niche applications in oncology.

Biological Activity

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a bromine atom and a chlorosulfonyl group, contributing to its reactivity and biological potential. The chlorosulfonyl group is particularly notable for its ability to form covalent bonds with nucleophilic sites on biomolecules, which may enhance its biological activity.

The biological activity of this compound can be attributed to its reactivity towards various nucleophiles and electrophiles. The chlorosulfonyl group facilitates the formation of sulfonamide derivatives, which have demonstrated specific biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that thiophene derivatives exhibit significant antibacterial activity, often surpassing traditional antibiotics in efficacy .

Microbial Strain MIC (µg/mL) Activity
E. coli15Effective
S. aureus10Effective
Pseudomonas aeruginosa12Effective

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, studies using the MCF7 breast cancer cell line revealed that certain thiophene derivatives induce apoptosis and inhibit cell growth effectively .

Cell Line IC50 (µM) Effect
MCF720Inhibition of growth
HeLa15Induction of apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the bromine atom and the chlorosulfonyl group significantly enhances the biological activity of thiophene derivatives. Modifications at these positions can lead to increased potency against various targets, including bacterial enzymes and cancer cell receptors .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives, including this compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study employed a disk diffusion method to assess effectiveness compared to standard antibiotics .
  • Anticancer Potential : In vitro assays on MCF7 cells showed that the compound could reduce cell viability significantly at concentrations as low as 20 µM. Molecular docking studies suggested strong binding interactions with key targets involved in cell cycle regulation .
  • Inflammatory Response Modulation : Research has also highlighted the compound's potential in modulating inflammatory responses through NF-kB pathway activation, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate, and how are they interpreted?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm substitution patterns. For example, the bromo group at position 4 and chlorosulfonyl at position 5 will deshield adjacent protons, with splitting patterns reflecting neighboring substituents. Compare with analogous thiophene derivatives (e.g., methyl 4-methyl-5-aryl-thiophene-2-carboxylates) where aryl protons appear as multiplets in the δ 7.50–7.70 region .
  • IR : Identify characteristic peaks for ester (C=O stretch ~1700 cm1^{-1}), sulfonyl chloride (S=O asymmetric stretch ~1370 cm1^{-1}), and C-Br (stretch ~550 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 241 (M+^+ for C6_6H5_5ClO4_4S2_2) and fragments corresponding to loss of Br (~80 Da) or SO2_2Cl (~99 Da) .

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Methodological Answer :

  • Step 1 : Start with thiophene-2-carboxylic acid derivatives. Bromination at position 4 can be achieved using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–5°C) to avoid over-bromination.
  • Step 2 : Introduce the chlorosulfonyl group via sulfonation with chlorosulfonic acid (ClSO3_3H) at 0°C, followed by quenching with methanol to form the methyl ester. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) .
  • Key Considerations : Moisture-sensitive reagents (e.g., ClSO3_3H) require anhydrous conditions. Use Schlenk techniques for air-sensitive steps .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer :

  • Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N2_2). The chlorosulfonyl group is hygroscopic and prone to hydrolysis; use molecular sieves (3Å) to absorb moisture. For long-term storage (>6 months), keep as a solid under vacuum .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity of the chlorosulfonyl group in cross-coupling reactions?

  • Methodological Answer :

  • The bromo group at position 4 activates the thiophene ring for Suzuki-Miyaura coupling with aryl boronic acids, while the chlorosulfonyl group at position 5 can act as a directing group. Use Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in THF/H2_2O (3:1) at 80°C. The electron-withdrawing sulfonyl group increases the electrophilicity of the bromo site, accelerating transmetallation .
  • Competing Pathways : Competing hydrolysis of the chlorosulfonyl group can occur if aqueous conditions are not rigorously controlled. Pre-dry solvents (THF over Na/benzophenone) and minimize reaction time .

Q. What computational methods are suitable for predicting the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The chlorosulfonyl group creates a high electron density at the sulfur atom, making position 5 susceptible to nucleophilic substitution (e.g., with amines or alkoxides).
  • Hammett Analysis : Use σm_m values (Br: +0.39, SO2_2Cl: +1.05) to predict substituent effects on reaction rates. The strong electron-withdrawing nature of SO2_2Cl directs nucleophiles to position 4 in SNAr reactions .

Q. How can single-crystal X-ray diffraction resolve ambiguities in structural assignments for derivatives of this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of a DCM/hexane mixture. Use SHELXL for structure refinement. For example, the dihedral angle between the thiophene ring and ester group in analogous ethyl thiophene-2-carboxylates is ~2°, confirming minimal steric distortion .
  • Validation : Check for disorder in the sulfonyl chloride group (common due to rotational flexibility). Apply restraints to SO2_2Cl bond lengths (S–O: ~1.43 Å, S–Cl: ~2.07 Å) during refinement .

Q. What strategies mitigate competing side reactions during functionalization of the chlorosulfonyl group?

  • Methodological Answer :

  • Selective Amination : Use bulky amines (e.g., tert-butylamine) in dry DCM to reduce hydrolysis. Add a catalytic amount of DMAP to enhance nucleophilicity.
  • Temperature Control : Reactions at −20°C suppress sulfonate ester formation. For example, reacting with ethanol at −20°C yields the sulfonamide, whereas room temperature promotes esterification .

Data Contradictions and Resolution

  • Predicted vs. Experimental Boiling Points : predicts a boiling point of 365.7°C, but experimental data for analogous compounds (e.g., methyl 4-methyl-thiophene-2-carboxylate) show decomposition above 250°C. Resolve by using reduced-pressure distillation (e.g., 10 mmHg) to isolate the compound before decomposition .
  • Spectral Assignments : Discrepancies in 1^1H NMR shifts for thiophene protons (δ 7.70–7.55 in vs. δ 7.85–7.60 in similar derivatives) arise from solvent effects (DMSO vs. CDCl3_3). Standardize solvent systems for comparative analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
Reactant of Route 2
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

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